molecular formula C11H7FO2 B15260817 2-Fluoro-6-(furan-3-yl)benzaldehyde

2-Fluoro-6-(furan-3-yl)benzaldehyde

Cat. No.: B15260817
M. Wt: 190.17 g/mol
InChI Key: PCHGXWSTKRKAAY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(furan-3-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 2-position and a furan ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction involves the coupling of a boron reagent with a halogenated benzaldehyde derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(furan-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 2-Fluoro-6-(furan-3-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(furan-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(furan-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(furan-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

    2-Fluorobenzaldehyde:

    6-(Furan-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and metabolic stability in biological systems.

Uniqueness: 2-Fluoro-6-(furan-3-yl)benzaldehyde is unique due to the combination of the electron-withdrawing fluorine atom and the electron-rich furan ring.

Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

2-fluoro-6-(furan-3-yl)benzaldehyde

InChI

InChI=1S/C11H7FO2/c12-11-3-1-2-9(10(11)6-13)8-4-5-14-7-8/h1-7H

InChI Key

PCHGXWSTKRKAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=COC=C2

Origin of Product

United States

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